![molecular formula C11H7BrN2O B1437012 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1020722-10-4](/img/structure/B1437012.png)
3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
Scientific Research Applications
I have conducted a search on the scientific research applications of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile and found several interesting uses across different fields. Here’s a comprehensive analysis focusing on unique applications:
Organic Synthesis
This compound is used in the synthesis of novel organic salts with potential applications in material science and pharmaceuticals. For example, it has been involved in the synthesis of a salt that could be used in Lewis acid-base reactions .
Pharmacology
In pharmacology, derivatives of this compound have shown promise in various therapeutic areas. For instance, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has demonstrated multifaceted applications including anticorrosion, antimicrobial, and antioxidant properties .
Biochemistry
Biochemically, similar indole derivatives are used as substrates for enzyme assays, such as α-galactosidase substrate for Lac gene detection systems .
Chemical Research
In chemical research, this compound is utilized for its reactivity in forming complex structures that can be further studied for their physical and chemical properties .
Material Science
The compound’s derivatives can be explored for their potential use in material science due to their structural complexity and stability under various conditions .
Analytical Chemistry
It may also find use in analytical chemistry as a reagent or a building block for more complex compounds that can be used in various assays and measurements .
Molbank - MDPI BMC Chemistry - BioMed Central Thermo Fisher Scientific NIST Chemistry WebBook
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile is esterase enzymes with C8 activity . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in numerous biological processes, including the metabolism of lipids and proteins.
Mode of Action
3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile acts as a chromogenic substrate for esterase enzymes . A chromogenic substrate is a type of substrate that yields a visibly colored product when it is acted upon by an enzyme. In this case, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile yields a blue precipitate when cleaved by esterase enzymes .
Result of Action
The cleavage of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile by esterase enzymes results in the formation of a blue precipitate . This visible change can be used to monitor the activity of esterase enzymes, making the compound potentially useful in biochemical research and assays.
properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHABODURGTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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